2-[({(E)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(diphenylmethyl)acetamide
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Overview
Description
2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 4-methylphenylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with diphenylmethyl acetate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the oxadiazole ring can produce various reduced forms of the compound .
Scientific Research Applications
2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but with different substituents, leading to different chemical properties and applications.
2-{(Z)-[({1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazono]methyl}-4-bromophenyl benzoate hydrochloride: Another compound with an oxadiazole ring, but with additional functional groups that confer different reactivity and uses.
Uniqueness
The uniqueness of 2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H24N6O3 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(4-methylphenyl)carbonimidoyl]amino]oxy-N-benzhydrylacetamide |
InChI |
InChI=1S/C25H24N6O3/c1-17-12-14-20(15-13-17)27-25(23-24(26)30-34-29-23)31-33-16-21(32)28-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H2,26,30)(H,27,31)(H,28,32) |
InChI Key |
UWCSXLHJYDVQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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